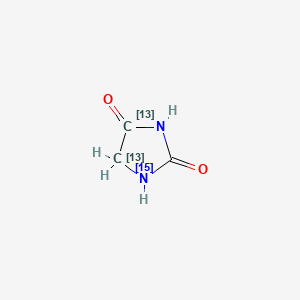

Hydantoin-4,5-13C2,1-15N

Descripción general

Descripción

Hydantoin-4,5-13C2,1-15N is an isotopically labeled analogue of hydantoin, a compound widely used in organic synthesis. The molecular formula of this compound is C13C2H4N15NO2, and it has a molecular weight of 103.05 . This compound is particularly valuable in research due to its stable isotopic labels, which make it useful for various analytical and synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydantoin-4,5-13C2,1-15N can be synthesized through several methods. One common approach involves the reaction of isotopically labeled glycine with urea under controlled conditions to form the hydantoin ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Hydantoin-4,5-13C2,1-15N undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the hydantoin ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinediones, while reduction can yield various hydantoin derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Hydantoin-4,5-13C2,1-15N is widely used as a reference compound in NMR spectroscopy. Its isotopic labeling enables researchers to study reaction mechanisms and kinetics with high precision. For instance, it can be utilized to analyze the dynamics of chemical reactions involving hydantoins and their derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Imidazolidinediones |

| Reduction | Lithium aluminum hydride | Various hydantoin derivatives |

| Substitution | Amines, alcohols | Substituted hydantoins |

Biology

In biological research, this compound serves as a valuable tool for metabolic studies. It can trace biochemical pathways in living organisms by using stable isotopes to monitor the fate of the compound within metabolic processes. This application is crucial for understanding metabolic disorders and developing targeted therapies.

Case Study: Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic pathways of hydantoins in microbial systems. The results revealed insights into how specific bacterial transport proteins interact with hydantoins during uptake processes .

Medicine

In the pharmaceutical field, this compound is employed in drug development aimed at targeting specific metabolic pathways. Its isotopic labeling aids in the synthesis of pharmaceuticals that require precise tracking of their metabolic fate.

Table 2: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used in synthesizing drugs targeting metabolic pathways |

| Pharmacokinetics Studies | Facilitates understanding of drug distribution and metabolism |

Industry

Hydantoin derivatives are increasingly used in the production of specialty chemicals and materials with enhanced properties. The stable isotopes provide unique advantages in analytical methods that assess product quality and performance.

Case Study: Specialty Chemical Production

Research highlighted the use of this compound in synthesizing specialty chemicals that exhibit improved thermal stability and reactivity compared to their non-labeled counterparts .

Mecanismo De Acción

The mechanism of action of Hydantoin-4,5-13C2,1-15N involves its interaction with specific molecular targets and pathways. The isotopic labels allow researchers to track the compound’s behavior in various biological and chemical systems, providing insights into its effects at the molecular level. The compound’s stable isotopes enable detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in both basic and applied research.

Comparación Con Compuestos Similares

Similar Compounds

Hydantoin: The parent compound, widely used in organic synthesis and pharmaceutical development.

2,4-Imidazolidinedione-4,5-13C2,1-15N: Another isotopically labeled analogue with similar applications.

Imidazole-2,4(3H,5H)-dione-4,5-13C2,1-15N: Used in similar research contexts.

Uniqueness

Hydantoin-4,5-13C2,1-15N is unique due to its specific isotopic labels, which provide distinct advantages in analytical and synthetic applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for researchers.

Actividad Biológica

Hydantoin-4,5-13C2,1-15N is an isotopically labeled derivative of hydantoin, which is significant in various fields, including organic synthesis and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula C3H4N2O2 and is characterized by its stable isotopes at specific carbon and nitrogen positions. The isotopic labeling enables researchers to trace the compound's metabolic pathways and interactions within biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The stable isotopes allow for detailed tracking in metabolic studies, providing insights into:

- Metabolic Pathways : It serves as a tracer in studies examining how compounds are metabolized in living organisms.

- Reaction Mechanisms : Its use in nuclear magnetic resonance (NMR) spectroscopy aids in understanding reaction kinetics and mechanisms.

Applications in Research

This compound has diverse applications across multiple scientific disciplines:

- Biochemistry : Used extensively for tracing metabolic pathways and studying enzyme kinetics.

- Pharmacology : Assists in drug development by providing insights into how drugs interact at a molecular level.

- Environmental Science : Employed to trace pollutants and understand their degradation pathways in ecosystems .

Case Studies

Several studies have demonstrated the utility of this compound in biological research:

- Metabolic Tracing : A study utilized this compound to trace the metabolic fate of hydantoins in rat models. The results indicated that hydantoins undergo significant biotransformation, leading to various metabolites that can be quantified using mass spectrometry techniques .

- Drug Interaction Studies : Research involving the compound has shown its potential role in understanding drug interactions within metabolic pathways. For instance, it was used to assess how certain pharmaceuticals influence the metabolism of hydantoins and their derivatives .

- Toxicological Assessments : Investigations into the toxicity of hydantoin derivatives have employed isotopically labeled compounds to evaluate their effects on cellular systems. The findings revealed that certain derivatives exhibit lower toxicity profiles compared to their non-labeled counterparts .

Data Table: Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways in vivo | Significant biotransformation observed |

| Drug Development | Understanding drug interactions and metabolism | Insights into pharmacokinetics |

| Environmental Research | Tracing pollutants and their degradation | Effective in quantifying environmental impacts |

| Toxicology | Assessing toxicity of hydantoin derivatives | Lower toxicity profiles for certain derivatives |

Propiedades

IUPAC Name |

(4,5-13C2,115N)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRBRSLFGCUECM-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)NC(=O)[15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661998 | |

| Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189495-02-0 | |

| Record name | (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.